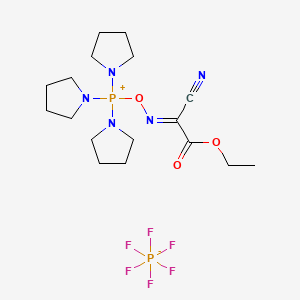
H-Lys-AMC 乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-AMC acetate salt is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid, and is commonly used as a substrate for protease assays.
科学研究应用
H-Lys-AMC acetate salt is widely used in various fields of scientific research:
Chemistry: It is used as a substrate in enzyme kinetics studies to measure protease activity.
Biology: The compound is employed in cell biology to study protein degradation pathways.
Medicine: It is used in drug discovery to screen for protease inhibitors.
Industry: The compound is used in quality control assays for protease activity in industrial enzyme preparations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-AMC acetate salt typically involves the protection of the lysine amino group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The final step involves deprotection to yield the desired product. The reaction conditions often include the use of organic solvents and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of H-Lys-AMC acetate salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesisers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
化学反应分析
Types of Reactions
H-Lys-AMC acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of AMC, which is fluorescent and can be easily detected.
Substitution Reactions: The lysine residue can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Substitution Reactions: Reagents like acyl chlorides and anhydrides are used under mild conditions to modify the lysine residue.
Major Products Formed
Hydrolysis: The major product is AMC, which is used as a fluorescent marker.
Substitution Reactions: The products depend on the substituents introduced but generally include modified lysine derivatives.
作用机制
H-Lys-AMC acetate salt acts as a substrate for proteases. When hydrolyzed by a protease, the compound releases AMC, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of the amide bond between lysine and AMC.
相似化合物的比较
Similar Compounds
Uniqueness
H-Lys-AMC acetate salt is unique due to its specific use as a substrate for protease assays. Its structure allows for the easy detection of protease activity through fluorescence, making it a valuable tool in various research applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of experimental conditions.
属性
IUPAC Name |
2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBMFVYCTXDWPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612944.png)










